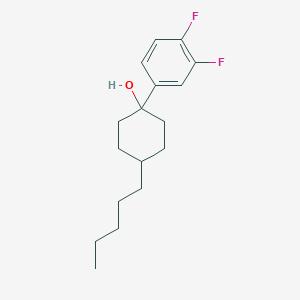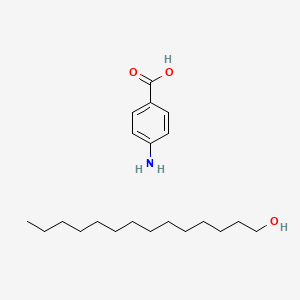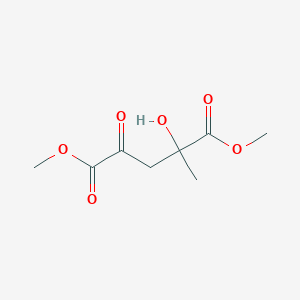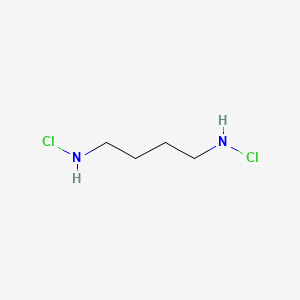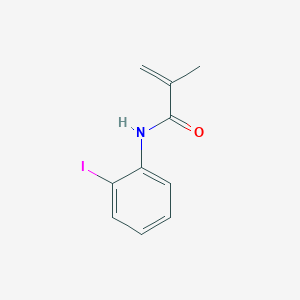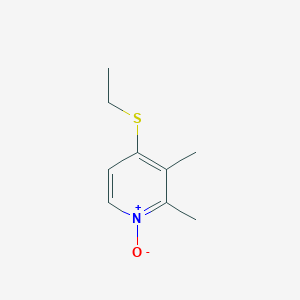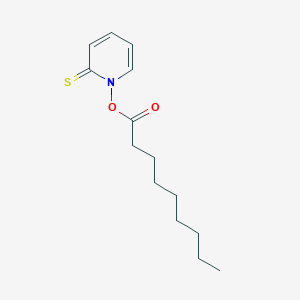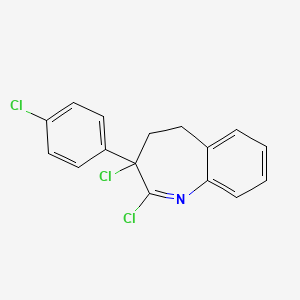![molecular formula C13H6N2O6 B14316846 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid CAS No. 105469-69-0](/img/structure/B14316846.png)
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid is a water-soluble, heat-stable, tricyclic ortho-quinone. It serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . This compound is known for its high midpoint redox potential and its presence in foods, antioxidant properties, and role as a growth-promoting factor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid involves multiple steps. It is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . The PqqA peptide is recognized by PqqE, which links the C9 and C9a. Afterwards, it is accepted by PqqF, which cuts out the linked amino acids. The next reaction (Schiff base) is spontaneous, followed by dioxygenation catalyzed by an unknown enzyme. The last cyclization and oxidation steps are catalyzed by PqqC .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation by bacteria and purification under good manufacturing practice (GMP) conditions . Another method involves the reaction of trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate with sodium carbonate in water at 30°C for 24 hours .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include ascorbate, NAD(P)H, and thiol compounds such as glutathione . The compound can be reversibly reduced to pyrroloquinoline quinol through a semiquinone intermediate .
Major Products Formed: The major products formed from these reactions include pyrroloquinoline quinol and hydrogen peroxide (H₂O₂) .
Wissenschaftliche Forschungsanwendungen
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid has a wide range of scientific research applications. It is used as a redox cofactor in various bacterial dehydrogenases, such as methanol dehydrogenase and glucose dehydrogenase . It has also been implicated as an important nutrient in mammals, influencing growth, immune function, and reproductive performance . Additionally, it has potential health benefits, including anti-diabetic effects, antioxidant properties, and neuroprotective functions .
Wirkmechanismus
The mechanism of action of 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid involves its role as a redox cofactor. It undergoes a two-electron reduction to form pyrroloquinoline quinol, which is then oxidized back to the original quinone, reducing molecular oxygen to superoxide anion and subsequently to hydrogen peroxide . This redox cycling is crucial for its biological functions.
Vergleich Mit ähnlichen Verbindungen
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid is unique among quinone cofactors due to its high midpoint redox potential . Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical . These compounds also serve as redox cofactors but differ in their redox potentials and specific biological roles.
Eigenschaften
CAS-Nummer |
105469-69-0 |
|---|---|
Molekularformel |
C13H6N2O6 |
Molekulargewicht |
286.20 g/mol |
IUPAC-Name |
4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C13H6N2O6/c16-10-5-3-6(13(20)21)15-8(5)7-4(12(18)19)1-2-14-9(7)11(10)17/h1-3,15H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
SEZLCXQFQYBJBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1C(=O)O)C3=C(C=C(N3)C(=O)O)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


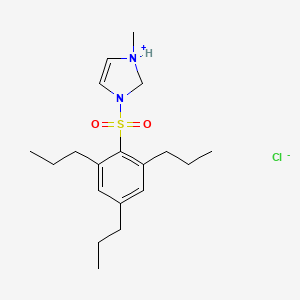
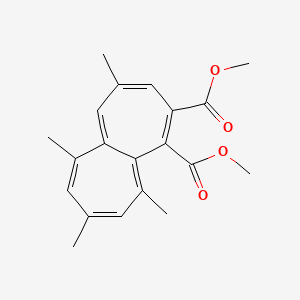
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
